[(3-cyclopropyl-2-fluorophenyl)methyl](methyl)amine
Description
(3-Cyclopropyl-2-fluorophenyl)methylamine is a secondary amine characterized by a benzyl group substituted with a fluorine atom at the 2-position and a cyclopropyl ring at the 3-position of the aromatic ring. The methylamine moiety is directly attached to the benzylic carbon.
Properties
IUPAC Name |
1-(3-cyclopropyl-2-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-13-7-9-3-2-4-10(11(9)12)8-5-6-8/h2-4,8,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFAAUZQBCNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)C2CC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-2-fluorophenyl)methylamine typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of (3-cyclopropyl-2-fluorophenyl)methylamine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The use of advanced catalysts and reagents tailored for specific coupling conditions is crucial in industrial settings to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Research has demonstrated that derivatives of cyclopropylmethylamines exhibit significant activity at serotonin receptors, particularly the 5-HT₂C receptor . The compound (3-cyclopropyl-2-fluorophenyl)methylamine has been studied for its potential as:
- 5-HT₂C Agonist : It shows promise in treating mood disorders and obesity by modulating serotonin pathways.
- Antipsychotic Properties : Some derivatives have demonstrated antipsychotic-like effects in preclinical models, suggesting potential applications in schizophrenia treatment.
Case Study Overview
-
Study on Selectivity and Potency :
- A series of analogs were synthesized and evaluated for their activity at various serotonin receptors.
- Compounds with fluorinated phenyl rings exhibited increased selectivity for the 5-HT₂C receptor over 5-HT₂A and 5-HT₂B receptors, which is crucial for minimizing side effects associated with antipsychotic medications .
- ADMET Profiles :
Potential Therapeutic Applications
The therapeutic applications of (3-cyclopropyl-2-fluorophenyl)methylamine include:
- Mood Disorders : As a potential treatment for depression and anxiety through serotonergic modulation.
- Obesity Management : By acting on appetite-regulating pathways.
- Antipsychotic Treatment : Due to its selective action on serotonin receptors.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-2-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biological and medical research .
Comparison with Similar Compounds
N-[(3-Fluorophenyl)methyl]cyclobutanamine
- Structure : Features a cyclobutane ring instead of cyclopropane and lacks the methyl group on the amine.
- The absence of a methyl group on the amine may lower basicity (pKa) compared to the target compound .
- Applications : Cyclobutane-containing amines are explored in drug design for their conformational rigidity .
(3-Methoxyphenyl)methylamine
- Structure : Substituted with a methoxy group (electron-donating) instead of fluorine (electron-withdrawing) and a branched alkyl chain.
- Properties : Methoxy groups enhance solubility via hydrogen bonding but reduce lipophilicity. The branched alkyl chain may increase steric hindrance, affecting receptor binding .
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
- Structure : Contains a pyridine core and difluorophenyl group. The amine is part of a chiral ethane backbone.
- Properties : Bromine and fluorine substituents enhance halogen bonding and metabolic stability. The pyridine ring contributes to π-stacking interactions in biological targets .
Functional Analogues: Amines in CO₂ Capture
| Property | (3-Cyclopropyl-2-fluorophenyl)methylamine | MDEA |
|---|---|---|
| Amine Type | Secondary | Tertiary |
| Basicity (pKa) | Higher (secondary amines generally have pKa ~10–11) | Lower (tertiary amines ~8–9) |
| CO₂ Reactivity | Likely forms carbamates more readily | Requires activators (e.g., piperazine) for efficient CO₂ binding |
| Thermal Stability | Unknown; aromatic fluorination may enhance stability | High (resists degradation) |
| Applications | Potential in small-molecule therapeutics | Industrial CO₂ scrubbing |
Key Findings :
- Tertiary amines like MDEA exhibit lower CO₂ reactivity but higher absorption capacity when modified with activators .
- The target compound’s secondary amine group could enable direct chemical interaction with CO₂, though its aromatic substituents may limit solubility in aqueous systems compared to MDEA .
Molecular Weight and Lipophilicity
- The cyclopropane ring and fluorine substituent likely increase molecular weight (estimated ~195–210 g/mol) and logP (predicted ~2.5–3.5), enhancing blood-brain barrier permeability if used pharmacologically .
- Comparison : N-[(3-Fluorophenyl)methyl]cyclobutanamine (MW 179.24) has lower lipophilicity due to the cyclobutane’s larger size and lack of methyl substitution .
Biological Activity
(3-Cyclopropyl-2-fluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and neurological disorders. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The synthesis of (3-cyclopropyl-2-fluorophenyl)methylamine typically involves multi-step organic reactions, including amine coupling and cyclization processes. The compound features a cyclopropyl ring which contributes to its unique electronic properties and conformational rigidity, potentially influencing its biological interactions.
Anticancer Properties
Recent studies have shown that derivatives of cyclopropyl-containing compounds exhibit significant inhibition of cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit the growth of the U937 human myeloid leukemia cell line without exhibiting cytotoxic effects on normal cells. This selective activity suggests a targeted mechanism that warrants further investigation .
Dopaminergic Activity
Research indicates that compounds with cyclopropyl moieties can act as dopamine receptor antagonists or partial agonists. Specifically, modifications to the structural framework of these compounds have been linked to improved selectivity for dopamine receptor subtypes, particularly D3 over D2 receptors. This selectivity is crucial for developing therapeutic agents aimed at treating conditions like Parkinson's disease or schizophrenia .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the introduction of halogen substituents and variations in the amine structure significantly affect binding affinities at various receptors. For example, the presence of a fluorine atom on the phenyl ring enhances the compound's affinity for dopamine receptors while maintaining lower affinities for serotonin and norepinephrine transporters .
| Compound Variant | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) |
|---|---|---|---|
| Original Compound | 2600 | 1000 | 5000 |
| Fluorinated Variant | 200 | 300 | 4500 |
Case Studies
- In Vitro Studies : A study evaluated various derivatives of cyclopropylamines for their anticancer activities against different cell lines. The results indicated that specific substitutions significantly enhanced potency against breast cancer cell lines (MCF7) and colorectal cancer cell lines (HCT116), suggesting that further optimization could yield effective anticancer agents .
- Dopaminergic Receptor Studies : Another investigation utilized docking studies to assess the interaction of (3-cyclopropyl-2-fluorophenyl)methylamine with dopamine receptors. The findings indicated a favorable binding mode that supports its potential as a therapeutic agent in managing dopamine-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
